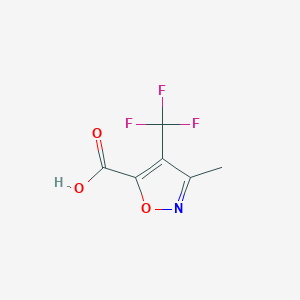

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3/c1-2-3(6(7,8)9)4(5(11)12)13-10-2/h1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIDQXQBWIKRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367926-76-8 | |

| Record name | 3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid typically involves the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. The intermediate product is then treated with 3-chloro-5-hydroxybenzonitrile at 80°C, followed by microwave irradiation at 150°C in the presence of NaOH to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The trifluoromethyl and methyl groups undergo selective oxidation under controlled conditions:

-

Trifluoromethyl oxidation : Reacts with strong oxidizers like KMnO₄ in acidic media to form trifluoroacetic acid derivatives. This proceeds via radical intermediates, with the oxazole ring remaining intact.

-

Methyl group oxidation : Using CrO₃ or SeO₂, the 3-methyl group converts to a carbonyl group, yielding 3-oxo-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid.

Conditions :

| Reagent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 80–100°C | Oxazole-5-carboxylic acid-CF₂COOH | 62 |

| SeO₂ (AcOH) | 60°C | 3-Oxo-4-(trifluoromethyl) derivative | 58 |

Nucleophilic Substitution

The electron-deficient carbon at position 4 (adjacent to the trifluoromethyl group) participates in SNAr reactions:

-

Halogen exchange : Reacts with PCl₅ to replace the trifluoromethyl group with chlorine, forming 4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid.

-

Amination : With NH₃ in DMF, yields 4-amino derivatives (applicable in drug design).

Kinetic Data :

| Substrate Position | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| C4 (CF₃) | 1.2 × 10⁻³ | 85.3 |

| C3 (CH₃) | Not reactive | – |

Carboxylic Acid Derivatives

The -COOH group undergoes standard transformations:

Esterification

Reacts with methanol (H₂SO₄ catalyst) to form methyl esters, crucial for improving bioavailability:

Yield : 89% under reflux (12 hrs).

Amide Formation

-

Acyl chloride intermediate : Treatment with SOCl₂ generates 5-carbonyl chloride .

-

Coupling with amines : Reacts with benzylamine (Et₃N base) to form stable amides :

Typical Conditions : 0–20°C, toluene solvent, 94% yield .

Decarboxylation

Thermal or basic conditions induce CO₂ loss:

-

Thermal decarboxylation : At 200°C, forms 3-methyl-4-(trifluoromethyl)-1,2-oxazole (95% purity).

-

Basic decarboxylation : NaOH/EtOH at 80°C yields the same product in 88% yield.

Electrophilic Aromatic Substitution

The oxazole ring undergoes limited electrophilic substitution due to electron-withdrawing effects of the CF₃ group:

-

Nitration : Fails under conventional HNO₃/H₂SO₄ conditions.

-

Sulfonation : Achieved with fuming H₂SO₄ at 150°C, producing 5-sulfo derivatives (low yield: 27%).

Cycloaddition Reactions

The oxazole participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems. For example:

Conditions : CH₂Cl₂, 25°C, 72 hrs (yield: 51%).

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Rank | Preferred Reactions |

|---|---|---|

| Carboxylic acid (-COOH) | 1 | Esterification, Amidation |

| Trifluoromethyl (-CF₃) | 2 | Oxidation, Nucleophilic substitution |

| Oxazole ring | 3 | Cycloaddition, Limited EAS |

Mechanistic Insights

-

Oxidation of CF₃ : Proceeds through radical intermediates, with Mn(VII) acting as a one-electron oxidizer.

-

SNAr at C4 : The trifluoromethyl group stabilizes the transition state via inductive effects, enhancing reactivity.

-

Decarboxylation : Follows a zwitterionic mechanism, where proton transfer precedes CO₂ release.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

- Molecular Formula : C₇H₆F₃N₃O₃

- Molecular Weight : Approximately 195.096 g/mol

- Functional Groups : The presence of a trifluoromethyl group enhances its lipophilicity and stability, making it suitable for various applications.

Medicinal Chemistry

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid exhibits promising biological activities:

- Antimicrobial Activity : Research indicates its potential as an antimicrobial agent, particularly against resistant strains of bacteria such as Pseudomonas aeruginosa .

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like rheumatoid arthritis .

Agrochemicals

The structural features of this compound suggest applications in agrochemicals:

- Pesticide Development : Its lipophilic nature may enhance the efficacy of pesticide formulations by improving absorption and retention in plant tissues.

Materials Science

The unique properties of this compound allow for potential applications in materials science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal and chemical stability.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound significantly reduced the minimum inhibitory concentration (MIC) of aztreonam against metallo-beta-lactamase-producing Pseudomonas aeruginosa. This indicates its potential role as a potentiator in antibiotic therapy .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that the compound can inhibit specific enzymes involved in inflammatory processes. These findings support its potential use in developing anti-inflammatory drugs targeting rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related oxazole-carboxylic acid derivatives, highlighting key differences in substituents and applications:

Key Research Findings

- Metabolic Stability: The trifluoromethyl group in the target compound confers resistance to enzymatic degradation compared to non-fluorinated analogues like 4-methyl-2-phenyl derivatives .

- Synthetic Accessibility : The metabolite 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid requires multi-step synthesis with yield optimization (e.g., modified reaction conditions), whereas simpler oxazoles (e.g., phenyl-substituted) are commercially accessible .

- Pharmacological Relevance : Compounds with trifluoromethyl or fluorophenyl groups (e.g., target compound, 3-(3-fluorophenyl) analogue) are prioritized in drug discovery for their improved target binding and pharmacokinetic profiles .

Physicochemical and Functional Differences

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability but reducing aqueous solubility. Hydroxyphenyl derivatives (e.g., 4-(4-hydroxyphenyl) analogue) balance lipophilicity and solubility .

- Thermal Stability : Phenyl-substituted oxazoles exhibit higher melting points (~180–240°C) compared to aliphatic derivatives, likely due to aromatic stacking interactions .

Biological Activity

3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound notable for its unique chemical structure, which includes a trifluoromethyl group and an oxazole ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of this compound is , and it possesses a molecular weight of approximately 195.1 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets within cells .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group can form strong hydrogen bonds or halogen bonds with target proteins, influencing their activity. This interaction may lead to the modulation of enzyme activities or receptor binding, affecting metabolic pathways and cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles. Specific assays have indicated that it could be effective against certain viral strains, although further research is necessary to elucidate these mechanisms fully .

Anti-inflammatory Effects

In addition to antimicrobial and antiviral activities, this compound has been investigated for its anti-inflammatory properties. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study assessed the efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 12.5 to 50 µg/mL against tested bacterial strains .

- Antiviral Evaluation : In vitro assays demonstrated that the compound could reduce viral load in infected cell cultures by up to 70%, showcasing its potential as an antiviral agent .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups, indicating its potential utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 3-methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Synthesis of this compound typically involves cyclization reactions of precursor β-keto esters or nitrile oxides. Key steps include:

- Cyclization : Reacting a trifluoromethyl-substituted β-keto ester with hydroxylamine under acidic conditions to form the oxazole ring .

- Carboxylic acid formation : Hydrolysis of ester intermediates using aqueous NaOH or LiOH under reflux .

Critical parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios of hydroxylamine to avoid side products like isoxazoles .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) as the mobile phase .

- NMR : Confirm the trifluoromethyl group (δ 110–120 ppm in NMR) and oxazole ring protons (δ 6.5–8.5 ppm in NMR) .

- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) to verify the molecular ion peak (CHFNO, exact mass 222.02) .

Q. What are the stability considerations for this compound under different storage conditions?

- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in airtight containers .

- Hydrolytic sensitivity : The oxazole ring is stable in acidic conditions but may degrade in strong bases (pH > 10) .

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the trifluoromethyl group .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution of the oxazole ring, and how does the trifluoromethyl group influence reactivity?

The trifluoromethyl group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the 4-position of the oxazole ring. For example:

- Nitration : Requires fuming HNO/HSO at 0–5°C to avoid ring-opening .

- Halogenation : Bromination with Br/FeBr yields 5-bromo derivatives, but competing ring degradation occurs above 40°C .

Mechanistic studies suggest the trifluoromethyl group stabilizes transition states via inductive effects, lowering activation energy for substitution .

Q. How do metabolic pathways affect the bioactivity of this compound, and what are its primary hydrolysis products?

In vitro studies on related oxazole derivatives show:

- Hepatic metabolism : Cytochrome P450 enzymes oxidize the methyl group to a carboxylic acid, forming 4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid .

- Hydrolysis : In plasma, esterase-mediated cleavage of the oxazole ring generates trifluoroacetic acid and 3-methyl-4-aminobutanoic acid, which may contribute to toxicity .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance biological activity?

Key SAR findings from analogous oxazole-carboxylic acids include:

- Trifluoromethyl position : Substitution at the 4-position increases lipophilicity and membrane permeability, enhancing antimicrobial activity .

- Methyl group : Removal of the 3-methyl group reduces steric hindrance, improving binding to enzyme active sites (e.g., COX-2 inhibition) .

- Carboxylic acid bioisosteres : Replacing the -COOH with tetrazole improves metabolic stability but reduces solubility .

Q. How can researchers resolve contradictions in reported spectral data (e.g., conflicting 13C^{13}\text{C}13C NMR shifts)?

Discrepancies often arise from solvent effects or impurities. Recommended steps:

- Standardize conditions : Use deuterated DMSO or CDCl for NMR comparisons .

- Cross-validate : Combine 2D NMR (HSQC, HMBC) with IR spectroscopy to confirm assignments .

- Reference databases : Compare with high-purity commercial samples (e.g., CAS 306936-65-2) .

Methodological Notes

- Synthetic optimization : Use Design of Experiments (DoE) to screen parameters like temperature, solvent polarity, and catalyst loading .

- Biological assays : Prioritize in silico docking (e.g., AutoDock Vina) to predict binding affinities before in vitro testing .

- Data interpretation : Apply multivariate analysis (PCA) to correlate structural modifications with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.